![molecular formula C16H13FN2O2S B2901216 6-氟-3-[(4-甲氧基苯基)甲基]-2-硫代亚甲基-1H-喹唑啉-4-酮 CAS No. 422526-90-7](/img/no-structure.png)

6-氟-3-[(4-甲氧基苯基)甲基]-2-硫代亚甲基-1H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the fluorine atom, the methoxy group, and the phenylmethyl substituent. Researchers have explored various synthetic routes, such as condensation reactions, cyclizations, and functional group transformations. Detailed synthetic protocols can be found in the literature .

Molecular Structure Analysis

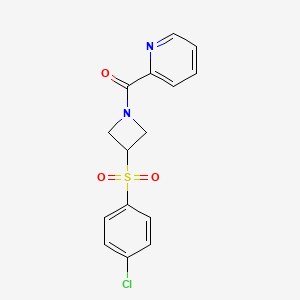

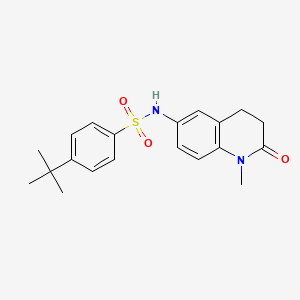

The molecular structure of 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is crucial for understanding its properties and interactions. The quinazolinone scaffold provides rigidity, while the functional groups contribute to its biological activity. Computational studies and X-ray crystallography have elucidated the precise arrangement of atoms and bond angles .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, oxidative processes, and cyclizations. Researchers have investigated its reactivity with electrophiles, nucleophiles, and metal catalysts. These reactions can lead to the formation of derivatives with altered pharmacological profiles .

科学研究应用

药代动力学和代谢途径

一项研究详细阐述了 AM-1155 的药代动力学,AM-1155 是一种新型的 6-氟-8-甲氧基喹诺酮,突出了该化合物的良好吸收和消除特性,使其成为进一步临床应用的候选药物 (Nakashima et al., 1995)。这项研究表明了相关氟喹诺酮化合物,包括 6-氟-3-[(4-甲氧基苯基)甲基]-2-硫代亚甲基-1H-喹唑啉-4-酮在人体中的更广泛的药代动力学行为。

生化和分子相互作用

代谢和处置研究,例如对相关化合物进行的研究,如 [14C]SB-649868(一种食欲素 1 和 2 受体拮抗剂),提供了对类似氟喹诺酮衍生物的代谢途径和潜在治疗意义的见解。此类研究揭示了广泛的代谢以及这些化合物在体内被处理的主要途径 (Renzulli et al., 2011)。

治疗潜力和机制

尽管目前文献中对 6-氟-3-[(4-甲氧基苯基)甲基]-2-硫代亚甲基-1H-喹唑啉-4-酮的直接研究有限,但对密切相关化合物的研究强调了此类分子的潜在治疗应用。例如,氟喹诺酮对细菌感染的活性及其药理特性,例如在莫西沙星和洛美沙星的研究中,突出了氟代化合物的效用,可用于开发新的治疗方法 (Man et al., 1999)。

未来方向

作用机制

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involved in cell proliferation, differentiation, migration, transformation, and programmed cell death .

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties, which can impact their bioavailability .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level, including influencing cell proliferation, differentiation, migration, transformation, and programmed cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that factors such as temperature, pH, and the presence of other compounds can influence the action of similar compounds .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 4-methoxybenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by the addition of sulfur and fluorine atoms to the resulting intermediate compound.", "Starting Materials": [ "4-methoxybenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "sulfur", "fluorine gas" ], "Reaction": [ "Step 1: 4-methoxybenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form the intermediate compound 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-formyl-1H-quinazolin-4-one.", "Step 2: The intermediate compound is then treated with sulfur and a suitable reducing agent such as sodium borohydride in a solvent like ethanol to form the corresponding thioether compound, 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one.", "Step 3: Finally, the thioether compound is fluorinated using fluorine gas in the presence of a suitable catalyst such as silver fluoride in a solvent like acetonitrile to yield the desired product, 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS 编号 |

422526-90-7 |

分子式 |

C16H13FN2O2S |

分子量 |

316.35 |

IUPAC 名称 |

6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C16H13FN2O2S/c1-21-12-5-2-10(3-6-12)9-19-15(20)13-8-11(17)4-7-14(13)18-16(19)22/h2-8H,9H2,1H3,(H,18,22) |

InChI 键 |

YRQXHILMXQMZDT-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide,N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]-, hydrochloride (1:1)](/img/structure/B2901139.png)

![1-[2-(4-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2901140.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2901147.png)

![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethan-1-one](/img/structure/B2901152.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2901153.png)